4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid
Description
Systematic IUPAC Name and CAS Registry Number
The compound is formally named 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies the pyrrole ring substituted at positions 2, 4, and 5 with carboxylic acid, 2-chloroacetyl, and nitro groups, respectively. The CAS Registry Number, 1421603-65-7 , uniquely identifies the compound in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₇H₅ClN₂O₅ reflects the composition of one pyrrole ring, a chloroacetyl group (-COCH₂Cl), a nitro group (-NO₂), and a carboxylic acid (-COOH). The molecular weight is 232.58 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 5 | 1.008 | 5.04 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 5 | 16.00 | 80.00 |
| Total | 232.58 |
The chloroacetyl and nitro groups contribute 35.45 g/mol and 46.01 g/mol, respectively, while the carboxylic acid adds 45.02 g/mol.
Structural Isomerism and Tautomeric Considerations
The pyrrole ring’s substitution pattern permits structural isomerism. For instance:
- Positional isomers : Moving the nitro group to position 3 or 4 would yield distinct compounds, such as 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 39870823).
- Functional group isomers : Replacing the chloroacetyl group with a sulfonic acid (-SO₃H) or amide (-CONH₂) alters reactivity without changing the molecular formula.
Tautomerism is limited due to the nitro group’s strong electron-withdrawing nature, which stabilizes the 1H-pyrrole tautomer over 2H or 3H forms. The carboxylic acid at position 2 further restricts proton shifts by forming an intramolecular hydrogen bond with the pyrrole nitrogen.
Substituent Positional Effects on Pyrrole Ring Reactivity
Substituents at positions 4 and 5 significantly modulate electronic delocalization:
- Nitro group (-NO₂) : As a meta-directing, electron-withdrawing group, it reduces electron density at positions 3 and 5, favoring electrophilic substitution at position 4.
- Chloroacetyl group (-COCH₂Cl) : The chlorine atom exerts an inductive electron-withdrawing effect, while the carbonyl group conjugates with the pyrrole π-system, creating a resonance-stabilized intermediate during reactions.
Comparative studies of analogous pyrroles reveal that:
Properties
Molecular Formula |
C7H5ClN2O5 |
|---|---|
Molecular Weight |
232.58 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClN2O5/c8-2-5(11)3-1-4(7(12)13)9-6(3)10(14)15/h1,9H,2H2,(H,12,13) |
InChI Key |
AEBBXNGULWVKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1C(=O)CCl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Pyrrole Core Functionalization : The pyrrole ring is often prepared or modified starting from substituted pyrrole esters or aldehydes. For example, ethyl 5-chloro-4-formylpyrrole-3-carboxylates have been used as key intermediates for further functionalization.
Introduction of the Chloroacetyl Group
Acylation via Friedel–Crafts Reaction : The chloroacetyl substituent can be introduced by Friedel–Crafts acylation of a suitable pyrrole derivative with chloroacetyl chloride or related reagents. For instance, trichloroacetylpyrrole derivatives prepared from pyrrole-2-carbaldehyde can be selectively monochlorinated using N-chlorosuccinimide to yield chlorinated acylpyrroles.
Monochlorination : N-chlorosuccinimide (NCS) is used to chlorinate the acyl group selectively at room temperature, providing good yields (e.g., 61% isolated yield after crystallization).
Introduction of the Nitro Group
Nitration of Pyrrole Derivatives : The nitro group at the 5-position can be introduced by nitration of the pyrrole ring or by using nitro-substituted pyrrole precursors. Condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane yields nitroethenyl intermediates that can be further transformed.
Use of Nitroalkenes : Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates serve as intermediates for further cyclization and functionalization steps leading to nitro-substituted pyrroles.
Carboxylic Acid Formation
Hydrolysis of Esters : The carboxylic acid group at the 2-position is commonly obtained by alkaline hydrolysis of ester precursors under controlled conditions. For example, hydrolysis of ethyl esters followed by acidification yields the corresponding carboxylic acids in good yields.
Alternative Routes : Some methods involve saponification of α-keto esters followed by Wolff-Kishner reduction and esterification to obtain acetic acid derivatives of pyrroles.
Representative Synthetic Route Example
Analytical and Research Findings
Selectivity and Purity : The use of N-chlorosuccinimide allows selective monochlorination avoiding over-chlorination, which is crucial for obtaining the desired chloroacetyl functionality with high purity.
Reaction Conditions : Mild conditions (0 °C to room temperature) are preferred for chlorination and nitration steps to prevent decomposition of sensitive pyrrole intermediates.
Yields : Reported isolated yields for key steps such as monochlorination are around 60%, while hydrolysis steps can reach yields of 70-80% depending on conditions.
Crystallization and Purification : Crystallization from solvents like dichloromethane is effective for purification of chlorinated pyrrole derivatives.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrole ester synthesis | Condensation | Ethyl 5-chloro-4-formylpyrrole-3-carboxylate + nitromethane | Moderate | Intermediate for nitration |
| Nitro group introduction | Condensation/Nitration | Base-catalyzed with nitromethane | High | Forms nitroethenyl intermediates |
| Chloroacetyl group introduction | Friedel–Crafts acylation / Monochlorination | Chloroacetyl chloride, N-chlorosuccinimide, DCM | ~61 | Selective chlorination at r.t. |
| Ester hydrolysis to acid | Alkaline hydrolysis | NaOH aqueous, heating | 70-80 | Acidification to isolate acid |
The preparation of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves a multi-step synthetic route combining condensation, acylation, selective chlorination, nitration, and hydrolysis. Key to the successful synthesis are the selective introduction of the chloroacetyl group via Friedel–Crafts acylation and monochlorination using N-chlorosuccinimide, as well as efficient hydrolysis of ester intermediates to the target carboxylic acid. The reported methods achieve moderate to good yields and provide pathways for scale-up with appropriate purification techniques.
These methods are supported by diverse research findings in the literature related to halogenated and nitro-substituted pyrrole chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Potential
Recent studies have indicated that derivatives of pyrrole compounds, including 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid, exhibit promising antimicrobial and anticancer activities. For instance, research has shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains and cancer cell lines, making them potential candidates for drug development .
Pharmaceutical Formulations
The compound has been studied for its efficacy in pharmaceutical formulations aimed at treating psychiatric disorders, migraines, and depression. The pharmacological profiles suggest that it may offer advantages over existing treatments by providing enhanced efficacy or reduced side effects .
Synthesis and Chemical Reactions
Synthesis Techniques
The synthesis of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves several chemical reactions that can be optimized for yield and purity. Techniques such as chromatography and recrystallization are commonly employed to isolate the compound effectively .
Reactivity in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry .
Material Science Applications
Polymer Chemistry
In material science, derivatives of pyrrole compounds are utilized in the development of conductive polymers. The incorporation of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid into polymer matrices enhances their electrical conductivity, which is crucial for applications in sensors and electronic devices .
Bioelectrochemical Sensors
The compound has been investigated for its role in bioelectrochemical sensors. Its ability to facilitate the immobilization of biomolecules on electrode surfaces allows for improved sensitivity and specificity in detecting various analytes, such as environmental pollutants or biomarkers in medical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared to the following analogs:
4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1118787-10-2)
- Molecular Formula : C₅H₃ClN₂O₄
- Key Differences : Lacks the 2-chloroacetyl group at position 4, replaced by a simple chloro substituent.
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (Compound 6 in )
- Molecular Formula: C₈H₇ClNO₃
- Key Differences : Contains a formyl group at position 5 and a methyl group at position 2 instead of nitro and chloroacetyl groups.
4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 1531547-47-3)
- Molecular Formula: C₁₃H₁₀ClNO₃
- Key Differences : Substitutes the nitro and chloroacetyl groups with a 3-chloro-5-methylbenzoyl moiety.
Chlorodenafil (CAS 1058653-74-9)
- Molecular Formula : C₁₉H₂₁ClN₄O₃
- Key Differences: A pyrazolo-pyrimidinone derivative with a 2-chloroacetylphenyl substituent, structurally distinct from pyrrole-based analogs.
- Implications : Demonstrates the versatility of chloroacetyl groups in drug design, particularly in phosphodiesterase inhibitors, though its heterocyclic core differs significantly from pyrrole derivatives .
Table 1: Structural and Functional Comparison
Research Findings and Implications
Reactivity : The 2-chloroacetyl group in the target compound enhances its utility in forming covalent inhibitors or prodrugs, a feature absent in simpler chloro or nitro derivatives .
Electronic Effects : The nitro group at position 5 increases the acidity of the pyrrole N–H proton compared to methyl or benzoyl-substituted analogs, as seen in similar nitro-heterocycles .
Synthetic Challenges: Halogenated pyrroles often require precise reaction conditions to avoid over-halogenation or decomposition, as noted in the synthesis of trichloroacetylpyrrole derivatives .
Biological Activity
4-(2-Chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421603-65-7) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
The compound features a pyrrole ring substituted with a chloroacetyl group and a nitro group, contributing to its biological properties. The molecular formula is C₈H₈ClN₂O₄, with a molecular weight of 232.61 g/mol.
Biological Activity Overview
Research has indicated that 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid exhibits notable activity against various biological targets:
- Inhibition of ERK5 Kinase : This compound has been identified as a selective inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival. Inhibition of this pathway may provide therapeutic benefits in cancer treatment .
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antiproliferative effects on cancer cell lines. For example, related compounds have demonstrated the ability to inhibit the growth of colon cancer cells in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be influenced by modifications to its structure:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances antiproliferative activity |
| Nitro group | Contributes to increased potency against certain kinases |
| Acetyl group | Modulates lipophilicity and bioavailability |
The presence of electron-withdrawing groups such as chlorine and nitro groups has been shown to enhance the compound's interaction with target proteins, potentially increasing its efficacy as an inhibitor .
Case Studies and Experimental Findings
-
ERK5 Inhibition Studies :
- A study optimized various pyrrole derivatives for ERK5 inhibition. The introduction of small lipophilic substituents significantly improved inhibitory potency while maintaining favorable pharmacokinetic properties .
- The crystal structure analysis revealed that the compound binds effectively within the ATP-binding site of ERK5, indicating a promising mechanism for selective inhibition.
-
Anticancer Activity :
- In vitro assays demonstrated that related pyrrole derivatives inhibited the growth of several cancer cell lines, including colon cancer models. Compounds were tested for their ability to disrupt ATP-binding domains of growth factor receptors, showing potential as tyrosine kinase inhibitors .
- In vivo studies indicated reduced tumor growth in rat models treated with these compounds, suggesting their utility in developing targeted anticancer therapies.
Q & A
Q. What are the established synthetic routes for 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) nitration of pyrrole-2-carboxylic acid at the 5-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, and (2) chloroacetylation at the 4-position using chloroacetyl chloride in the presence of a base (e.g., pyridine). A similar approach was demonstrated for 5-nitro-1H-pyrrole-2-carboxylic acid synthesis . For regioselective functionalization, protecting groups (e.g., tert-butyl esters) may be employed to prevent side reactions, as seen in analogous pyrrole derivatizations .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshielding effects, chloroacetyl carbonyl resonance at ~170 ppm).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1750–1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl.
Cross-referencing with literature data for structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, ensures accuracy .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the chloroacetyl group. Similar nitro-substituted pyrroles degrade under prolonged light exposure, necessitating amber vials .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., nitro-enol equilibria) or crystallographic polymorphism. Use 2D NMR (COSY, NOESY) to map proton-proton correlations and X-ray crystallography to resolve absolute configuration. For example, crystal structures of pyrazole-carboxylic acid derivatives resolved bond-length ambiguities in nitro groups .
Q. What strategies improve regioselectivity during nitration or chloroacetylation?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to steer nitration to the 5-position .
- Computational Guidance : Density Functional Theory (DFT) predicts electron-deficient sites (e.g., C-4 in pyrrole) for chloroacetylation. Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid validated this approach .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the chloroacetyl group’s electrophilicity can be quantified via Mulliken charges, as applied to pyrrole-carbaldehyde derivatives .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or solubility?
- Methodological Answer : Variations often stem from polymorphic forms or hydration. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess solvent content. Cross-check with single-crystal XRD data from analogous compounds (e.g., pyrazole-carboxylic acid crystals ).
Q. Why might HPLC purity assays conflict with NMR integration results?
- Methodological Answer : Impurities with similar retention times (e.g., nitro-group byproducts) may co-elute in HPLC. Combine with LC-MS to detect mass differences and spiking experiments with synthetic standards to confirm identities .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
